molecular formula C6H10N2 B7875100 1-ethyl-4-methyl-1H-pyrazole

1-ethyl-4-methyl-1H-pyrazole

Cat. No.: B7875100
M. Wt: 110.16 g/mol
InChI Key: OLGOTNLCPQXGLS-UHFFFAOYSA-N
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Description

1-Ethyl-4-methyl-1H-pyrazole is a heterocyclic organic compound characterized by a five-membered ring structure containing two adjacent nitrogen atoms. This compound belongs to the pyrazole family, which is known for its diverse applications in various fields, including medicinal chemistry, agrochemicals, and material science .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Ethyl-4-methyl-1H-pyrazole can be synthesized through several methods. One common approach involves the cyclocondensation of ethylhydrazine with 4-methyl-3-penten-2-one under acidic conditions. This reaction typically requires a catalyst such as hydrochloric acid and is carried out at elevated temperatures .

Industrial Production Methods: Industrial production of this compound often employs continuous flow reactors to ensure consistent quality and yield. The use of transition-metal catalysts, such as palladium or copper, can enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions: 1-Ethyl-4-methyl-1H-pyrazole undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogens (e.g., bromine, chlorine), sulfonyl chlorides.

Major Products Formed:

    Oxidation: Pyrazole N-oxides.

    Reduction: Hydropyrazoles.

    Substitution: Halogenated or sulfonylated pyrazoles.

Mechanism of Action

The mechanism of action of 1-ethyl-4-methyl-1H-pyrazole involves its interaction with specific molecular targets. For instance, it can inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. Additionally, it may modulate receptor activity by acting as an agonist or antagonist . The pathways involved often include signal transduction cascades that regulate cellular processes such as proliferation and apoptosis .

Comparison with Similar Compounds

  • 1-Methyl-3-ethyl-1H-pyrazole
  • 1-Phenyl-4-methyl-1H-pyrazole
  • 1-Ethyl-3-methyl-1H-pyrazole

Comparison: 1-Ethyl-4-methyl-1H-pyrazole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to 1-methyl-3-ethyl-1H-pyrazole, it exhibits different reactivity in electrophilic substitution reactions. Its biological activity profile also varies from that of 1-phenyl-4-methyl-1H-pyrazole, making it a valuable compound for targeted research applications .

Properties

IUPAC Name

1-ethyl-4-methylpyrazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10N2/c1-3-8-5-6(2)4-7-8/h4-5H,3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLGOTNLCPQXGLS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C=N1)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

110.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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